molecular formula C7H15FN2 B047772 [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine CAS No. 125032-78-2

[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine

Cat. No.: B047772
CAS No.: 125032-78-2
M. Wt: 146.21 g/mol
InChI Key: IQAKILOESIMZCF-UHFFFAOYSA-N
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Description

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound that features a fluorinated pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.

Scientific Research Applications

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Biological Studies: Researchers can use this compound to study the effects of fluorinated pyrrolidine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: The compound can be utilized in the synthesis of other valuable chemicals and materials, serving as an intermediate in various industrial processes.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

Preparation Methods

The synthesis of 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

    Fluorination: The introduction of the fluorine atom into the pyrrolidine ring is a critical step. This can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Dimethylation: The final step involves the introduction of the N,N-dimethylmethanamine group. This can be achieved through reductive amination or other suitable methods.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound without the fluorine atom. The presence of fluorine in 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can significantly alter its chemical and biological properties.

    N-methylpyrrolidine: Another derivative with a different substitution pattern. The dimethylmethanamine group in 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine provides additional functionalization that can impact its reactivity and applications.

    Fluorinated Pyrrolidines: Other fluorinated pyrrolidine derivatives can be compared to understand the effects of different substitution patterns on the compound’s properties.

Properties

IUPAC Name

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKILOESIMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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